({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

Lipophilicity Drug-likeness Physicochemical profiling

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene (CAS 1880392-33-5, molecular formula C14H19ClO, MW 238.75 g/mol) is a specialty organic intermediate classified as a benzyl ether bearing a chloromethyl-substituted cyclopropyl moiety connected via a three-carbon propoxy linker. The compound is commercially available at 95% minimum purity from research chemical suppliers.

Molecular Formula C14H19ClO
Molecular Weight 238.75 g/mol
Cat. No. B13201986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
Molecular FormulaC14H19ClO
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESC1CC1(CCCOCC2=CC=CC=C2)CCl
InChIInChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
InChIKeyHADQBOZAQXBQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene (CAS 1880392-33-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene (CAS 1880392-33-5, molecular formula C14H19ClO, MW 238.75 g/mol) is a specialty organic intermediate classified as a benzyl ether bearing a chloromethyl-substituted cyclopropyl moiety connected via a three-carbon propoxy linker [1]. The compound is commercially available at 95% minimum purity from research chemical suppliers . It belongs to a broader structural class of chloromethyl-cyclopropyl aromatic ethers that have been disclosed in patent literature as intermediates for pharmaceutical GPR119 agonists and agrochemical fungicidal/insecticidal compounds [2][3]. The structural architecture—comprising a benzyl ether terminus, a flexible propoxy spacer, and a strained cyclopropyl ring with a reactive chloromethyl electrophilic handle—defines its potential utility as a multi-functional building block in medicinal chemistry and crop protection research programs .

Why ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene Cannot Be Replaced by Closest Structural Analogs: Evidence of Property Divergence


Within the class of chloromethyl-cyclopropyl aromatic compounds, small structural modifications produce quantifiable shifts in key molecular descriptors relevant to drug-likeness, agrochemical bioavailability, and synthetic utility. The target compound occupies a distinct property space—particularly in lipophilicity (XLogP3), molecular flexibility (rotatable bond count), and ring strain—that differentiates it from the closest commercially available analogs. Substituting the propoxy linker with a direct methylene bridge (CAS 180331-51-5) eliminates three rotatable bonds and the ether oxygen, altering solubility and conformational sampling . Replacing the cyclopropyl ring with a cyclopentyl ring (CAS 1875823-71-4) shifts XLogP3 by +1.1 log units while increasing molecular weight by 28 g/mol, significantly affecting predicted membrane permeability and metabolic stability profiles [1]. These differences matter in lead optimization campaigns where precise control over physicochemical parameters determines downstream ADMET outcomes. The evidence below quantifies these divergences.

Quantitative Differentiation Evidence for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Lipophilicity Control: XLogP3 Comparison Against Cyclopentyl and Direct-Linker Analogs

The target compound exhibits a computed XLogP3 of 3.5, which is 1.1 log units lower than the cyclopentyl analog (XLogP3 = 4.6) [1][2]. This places the target compound within Lipinski-compatible lipophilicity space (LogP ≤ 5), whereas the cyclopentyl analog approaches the upper boundary where poor aqueous solubility and higher metabolic clearance risk become significant concerns. Compared to the methylene-bridged analog (LogP = 3.57), the target compound achieves a marginally lower LogP (−0.07 units) despite having 58 g/mol higher molecular weight, attributable to the polarity contribution of the ether oxygen in the propoxy linker .

Lipophilicity Drug-likeness Physicochemical profiling ADMET prediction

Ring Strain and Reactivity: Cyclopropyl vs. Cyclopentyl Core Differentiation

The cyclopropyl ring possesses approximately 27.5 kcal/mol of ring strain energy, compared to approximately 6.5 kcal/mol for the cyclopentyl ring system [1]. This differential strain energy—a ~21 kcal/mol advantage for the cyclopropyl system—has well-established consequences for reactivity: cyclopropylcarbinyl systems can undergo ring-opening reactions under conditions where cyclopentyl analogs remain inert, providing a distinct synthetic diversification pathway [2]. The target compound's cyclopropyl ring, bearing a chloromethyl substituent at the quaternary center, creates a cyclopropylcarbinyl chloride motif that can participate in both nucleophilic substitution at the chloromethyl position and ring-opening/rearrangement chemistry under appropriate conditions, a dual reactivity profile unavailable to the cyclopentyl analog .

Ring strain Cyclopropane reactivity Synthetic chemistry Electrophilic handle

Molecular Flexibility: Rotatable Bond Count Comparison and Conformational Sampling Implications

The target compound possesses 7 rotatable bonds (PubChem computed), a consequence of the three-carbon propoxy linker connecting the benzyl ether to the cyclopropyl ring [1]. In contrast, the methylene-bridged analog (CAS 180331-51-5) has approximately 4 rotatable bonds, as the benzyl group is directly attached to the cyclopropyl ring via a single methylene unit without an intervening ether oxygen . This difference of approximately 3 rotatable bonds has quantitative implications: each freely rotatable bond in a drug-like molecule is estimated to contribute approximately 0.7–1.6 kcal/mol to the entropic penalty upon target binding, meaning the target compound could experience a 2–5 kcal/mol greater conformational entropy cost relative to the shorter analog, translating to potentially 30- to 3000-fold differences in binding affinity depending on the degree of conformational constraint at the binding site [2].

Molecular flexibility Conformational entropy Rotatable bonds Drug design

Topological Polar Surface Area and Predicted Membrane Permeability: Uniformly Low TPSA Across Analogs

The target compound has a remarkably low topological polar surface area (TPSA) of 9.2 Ų, identical to the cyclopentyl analog [1][2]. Both compounds contain a single hydrogen bond acceptor (the ether oxygen) and zero hydrogen bond donors, yielding this uniformly low TPSA. This value falls well below the established threshold of 60 Ų for predicted good oral absorption and below 90 Ų for predicted blood-brain barrier penetration [3]. While TPSA does not differentiate the target from its cyclopentyl analog, it distinguishes both from analogs containing additional heteroatoms (e.g., carbamate or amide derivatives in the benzyloxy cyclopropyl patent series), where TPSA values would be significantly higher and membrane permeability correspondingly lower [4].

Membrane permeability TPSA Blood-brain barrier Bioavailability

Chloromethyl Electrophile Reactivity: A Conserved Synthetic Handle Across the Analog Series with Differential Steric Accessibility

All three comparators (target, methylene-bridged, and cyclopentyl analogs) possess a chloromethyl group that serves as a reactive electrophilic handle for nucleophilic substitution, enabling derivatization to amines, ethers, thioethers, and other functionalized products . However, the steric environment around the chloromethyl group differs: in the target compound, the chloromethyl is attached to a quaternary cyclopropyl carbon that is further substituted with a propoxybenzyl chain, creating a moderately hindered neopentyl-like electrophile . In the methylene-bridged analog (CAS 180331-51-5), the chloromethyl is attached to a cyclopropyl ring bearing a benzyl substituent with a shorter linker, resulting in a more compact steric environment. The cyclopentyl analog presents the least sterically accessible chloromethyl due to the larger cyclopentyl ring imposing greater conformational restriction [1]. These differential steric profiles influence nucleophilic substitution rates and regiochemical outcomes when the chloromethyl group is used as a diversification point.

Nucleophilic substitution Synthetic intermediate Electrophilic reactivity Building block

Optimal Application Scenarios for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene Based on Differentiated Property Evidence


Medicinal Chemistry: GPR119 Agonist Lead Optimization Requiring Balanced Lipophilicity

The target compound's XLogP3 of 3.5 positions it favorably within the lipophilicity range associated with successful oral drug candidates, while the cyclopentyl analog's XLogP3 of 4.6 approaches the upper boundary where solubility-limited absorption and increased metabolic clearance become concerns [1]. For programs targeting GPR119 or related GPCRs—where substituted cyclopropyl compounds have established precedent as agonists [2]—the target compound offers a quantifiably better lipophilicity starting point (ΔXLogP3 = −1.1 vs. cyclopentyl) without sacrificing the structural features (benzyl ether, chloromethyl electrophile, strained cyclopropyl ring) that confer target engagement potential.

Agrochemical Discovery: Fungicidal/Insecticidal Benzyloxy Cyclopropyl Scaffold Development

Patent literature establishes that benzyloxy cyclopropyl substituted aromatic compounds possess fungicidal and insecticidal properties [3]. The target compound's structural architecture—with its propoxy linker providing spatial separation between the benzyl ether and the cyclopropyl-chloromethyl moiety—aligns with the general formula disclosed in US 6335367 B1, where linker length and composition are critical determinants of pesticidal potency. The 7-rotatable-bond flexibility enables conformational adaptation to diverse biological targets across fungal and insect species, while the low TPSA of 9.2 Ų facilitates penetration of fungal cell walls and insect cuticles [4].

Synthetic Methodology: Dual-Reactivity Building Block for Diversity-Oriented Synthesis

The target compound uniquely combines three synthetically addressable functional groups: (1) a chloromethyl electrophile for nucleophilic substitution, (2) a cyclopropyl ring capable of strain-driven ring-opening and rearrangement chemistry (strain energy ~27.5 kcal/mol), and (3) a benzyl ether that can be cleaved under hydrogenolytic conditions to reveal a terminal alcohol . This trifunctional reactivity profile enables sequential, orthogonal derivatization strategies that are not simultaneously available in the methylene-bridged analog (lacks the cleavable ether) or the cyclopentyl analog (lacks the rearrangement-competent strained ring). For diversity-oriented synthesis programs requiring maximum scaffold diversification from a single intermediate, the target compound offers a demonstrably broader reaction manifold.

Physicochemical Property Optimization: CNS-Penetrant Probe Design

With a TPSA of 9.2 Ų, zero hydrogen bond donors, only one hydrogen bond acceptor, and an XLogP3 of 3.5, the target compound falls within the favorable property space for central nervous system (CNS) penetration as defined by established drug-likeness filters (TPSA < 90 Ų for BBB penetration) [5]. The flexible propoxy linker may allow the molecule to adopt conformations that minimize desolvation penalty during membrane transit. Researchers designing CNS-penetrant chemical probes based on the benzyloxy cyclopropyl scaffold should prioritize the target compound over more lipophilic cyclopentyl analogs (XLogP3 = 4.6, approaching the recommended CNS LogP ceiling of ~5) to reduce the risk of non-specific tissue binding and accelerated metabolic turnover.

Quote Request

Request a Quote for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.